molecular formula C16H23N5O3S B11185804 N-{4-[(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide

N-{4-[(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B11185804
M. Wt: 365.5 g/mol
InChI Key: IPGAUJPHXZURKC-UHFFFAOYSA-N
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Description

N-{4-[(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide is a complex organic compound featuring a triazine ring, a sulfamoyl group, and a phenylacetamide moiety. This compound is part of a class of heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of N-{4-[(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting with the formation of the triazine ring. Common synthetic routes include:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-{4-[(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{4-[(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The triazine ring and sulfamoyl group play crucial roles in binding to enzymes or receptors, modulating their activity. This can lead to inhibition of enzyme function or alteration of cellular signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

N-{4-[(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C16H23N5O3S

Molecular Weight

365.5 g/mol

IUPAC Name

N-[4-[(3-cyclopentyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C16H23N5O3S/c1-12(22)19-13-6-8-15(9-7-13)25(23,24)20-16-17-10-21(11-18-16)14-4-2-3-5-14/h6-9,14H,2-5,10-11H2,1H3,(H,19,22)(H2,17,18,20)

InChI Key

IPGAUJPHXZURKC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)C3CCCC3

Origin of Product

United States

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